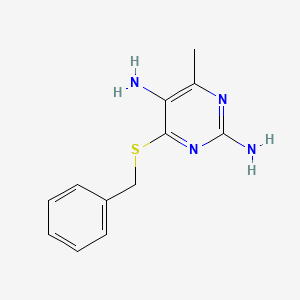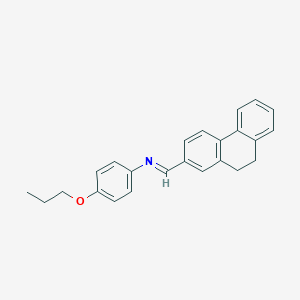
(E)-1-(9,10-Dihydrophenanthren-2-yl)-N-(4-propoxyphenyl)methanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(9,10-Dihydrophenanthren-2-yl)-N-(4-propoxyphenyl)methanimine is an organic compound that belongs to the class of imines. This compound features a phenanthrene moiety and a propoxyphenyl group, connected through a methanimine linkage. The (E)-configuration indicates the specific geometric arrangement of the substituents around the double bond in the methanimine group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(9,10-Dihydrophenanthren-2-yl)-N-(4-propoxyphenyl)methanimine typically involves the following steps:
Formation of the Phenanthrene Derivative: The starting material, 9,10-dihydrophenanthrene, is synthesized through catalytic hydrogenation of phenanthrene.
Synthesis of the Propoxyphenyl Derivative: The 4-propoxyphenyl group is introduced via nucleophilic substitution reactions, where 4-bromophenol is reacted with propyl bromide in the presence of a base such as potassium carbonate.
Formation of the Methanimine Linkage: The final step involves the condensation of the phenanthrene derivative with the propoxyphenyl derivative in the presence of an amine catalyst to form the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(E)-1-(9,10-Dihydrophenanthren-2-yl)-N-(4-propoxyphenyl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro, sulfo, or halo derivatives.
科学的研究の応用
(E)-1-(9,10-Dihydrophenanthren-2-yl)-N-(4-propoxyphenyl)methanimine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of (E)-1-(9,10-Dihydrophenanthren-2-yl)-N-(4-propoxyphenyl)methanimine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
類似化合物との比較
Similar Compounds
(E)-1-(9,10-Dihydrophenanthren-2-yl)-N-(4-methoxyphenyl)methanimine: Similar structure but with a methoxy group instead of a propoxy group.
(E)-1-(9,10-Dihydrophenanthren-2-yl)-N-(4-ethoxyphenyl)methanimine: Similar structure but with an ethoxy group instead of a propoxy group.
Uniqueness
(E)-1-(9,10-Dihydrophenanthren-2-yl)-N-(4-propoxyphenyl)methanimine is unique due to the presence of the propoxy group, which may confer distinct chemical and biological properties compared to its methoxy and ethoxy analogs
特性
CAS番号 |
90145-88-3 |
|---|---|
分子式 |
C24H23NO |
分子量 |
341.4 g/mol |
IUPAC名 |
1-(9,10-dihydrophenanthren-2-yl)-N-(4-propoxyphenyl)methanimine |
InChI |
InChI=1S/C24H23NO/c1-2-15-26-22-12-10-21(11-13-22)25-17-18-7-14-24-20(16-18)9-8-19-5-3-4-6-23(19)24/h3-7,10-14,16-17H,2,8-9,15H2,1H3 |
InChIキー |
VFHMWEFLMIXMSS-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC=C(C=C1)N=CC2=CC3=C(C=C2)C4=CC=CC=C4CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


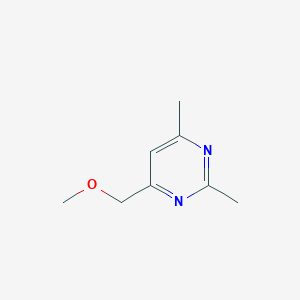
![4-{(E)-[(Morpholin-4-yl)methylidene]amino}benzene-1-thiol](/img/structure/B14378037.png)
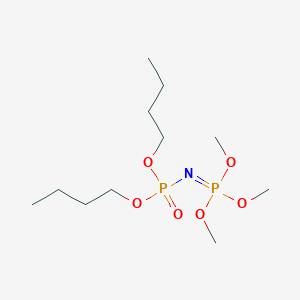
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl pyridine-2-carboxylate](/img/structure/B14378070.png)
![2-[(Prop-2-en-1-yl)oxy]-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14378075.png)


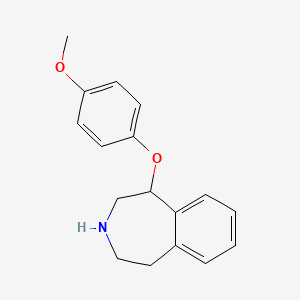
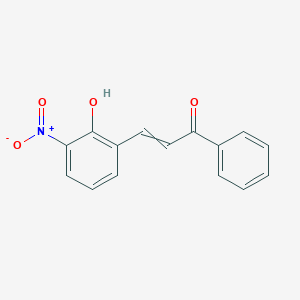
![(5E)-5-[(4-Methoxyphenyl)imino]-3-methylfuran-2(5H)-one](/img/structure/B14378126.png)

![[(1,1,3,3-Tetramethyl-1,3-dihydro-2H-isoindol-2-yl)oxy]acetonitrile](/img/structure/B14378141.png)
![2-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14378147.png)
